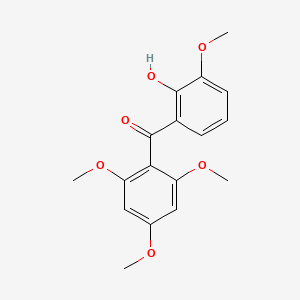![molecular formula C5H10ClN3S B14017939 2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride](/img/structure/B14017939.png)
2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride is a heterocyclic compound that features a unique structure combining pyrazole and triazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where azides react with acetylenedicarboxylic acid esters to form the triazole ring, followed by cyclization to form the pyrazole ring . This reaction can be catalyzed by copper(I) iodide (CuI) or ruthenium catalysts under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions
2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole or pyrazole rings.
Substitution: The chloride ion can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the chloride ion can produce various substituted derivatives .
科学的研究の応用
2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a modulator of σ-receptors and inhibitors of β-secretase-1 (BACE-1), which are targets for neurodegenerative diseases.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
作用機序
The mechanism of action of 2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride involves its interaction with molecular targets such as σ-receptors and β-secretase-1 (BACE-1). The compound binds to these targets, modulating their activity and influencing various biochemical pathways . For example, inhibition of BACE-1 can reduce the production of amyloid-β peptides, which are implicated in Alzheimer’s disease .
類似化合物との比較
Similar Compounds
4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines: These compounds share a similar triazole-pyrazine structure and exhibit biological activities such as antiviral and antitumor properties.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds are used in medicinal chemistry for their potential as therapeutic agents.
Uniqueness
2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride is unique due to its specific combination of pyrazole and triazole rings, which imparts distinct chemical reactivity and biological activity. Its thiol group also provides additional functionalization opportunities, making it a versatile compound for various applications .
特性
分子式 |
C5H10ClN3S |
|---|---|
分子量 |
179.67 g/mol |
IUPAC名 |
2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride |
InChI |
InChI=1S/C5H9N3S.ClH/c9-5-1-7-3-6-4-8(7)2-5;/h3,5,9H,1-2,4H2;1H |
InChIキー |
CDAXQTDTBYYVBW-UHFFFAOYSA-N |
正規SMILES |
C1C(C[N+]2=CNCN21)S.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)


![N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017907.png)


![(1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14017923.png)
![7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile](/img/structure/B14017924.png)


